2-[(2,6-Dimethyl-1-piperidinyl)carbonyl]aniline
Overview
Description
2-[(2,6-Dimethyl-1-piperidinyl)carbonyl]aniline is a chemical compound with the molecular formula C14H20N2O. It is a piperidine derivative, characterized by the presence of a piperidine ring substituted with a dimethyl group and a carbonyl group attached to an aniline moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2,6-Dimethyl-1-piperidinyl)carbonyl]aniline typically involves the reaction of 2,6-dimethylpiperidine with aniline in the presence of a carbonylating agent. One common method is the acylation of aniline with 2,6-dimethylpiperidine-1-carbonyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and solvents, as well as stringent control of reaction conditions, is crucial to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions
2-[(2,6-Dimethyl-1-piperidinyl)carbonyl]aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The aniline moiety can participate in electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically used.
Major Products
Oxidation: N-oxides of the piperidine ring.
Reduction: Alcohol derivatives of the compound.
Substitution: Various substituted aniline derivatives depending on the electrophile used.
Scientific Research Applications
2-[(2,6-Dimethyl-1-piperidinyl)carbonyl]aniline has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity, including its effects on various biological pathways and its potential as a therapeutic agent.
Medicine: Research has shown potential therapeutic effects in the treatment of neurological disorders, cancer, and other diseases.
Mechanism of Action
The mechanism of action of 2-[(2,6-Dimethyl-1-piperidinyl)carbonyl]aniline involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, in the context of neurological disorders, it may interact with neurotransmitter receptors, altering signal transduction pathways and influencing neuronal function .
Comparison with Similar Compounds
Similar Compounds
- 2-[(2,6-Dimethyl-1-piperidinyl)carbonyl]phenol
- 2-[(2,6-Dimethyl-1-piperidinyl)carbonyl]benzylamine
- 2-[(2,6-Dimethyl-1-piperidinyl)carbonyl]benzoic acid
Uniqueness
2-[(2,6-Dimethyl-1-piperidinyl)carbonyl]aniline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it valuable for specific applications in research and industry.
Biological Activity
2-[(2,6-Dimethyl-1-piperidinyl)carbonyl]aniline, a compound with a unique substitution pattern, has garnered attention for its potential biological activities. This article explores its mechanisms of action, therapeutic applications, and relevant case studies that highlight its efficacy in various biological contexts.
The compound features a piperidine ring substituted with a carbonyl group and an aniline moiety. Its structural uniqueness contributes to its diverse biological activities.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:
- Receptor Binding : The compound may bind to neurotransmitter receptors, influencing signal transduction pathways associated with neurological functions.
- Enzyme Modulation : It can inhibit or activate enzymes involved in critical biological processes, potentially affecting pathways related to inflammation and cancer progression.
1. Anticancer Activity
Research indicates that this compound exhibits antiproliferative effects against various cancer cell lines. For example, studies have shown its effectiveness in inhibiting the growth of human cervix carcinoma (HeLa) cells with an IC50 value indicating significant potency .
2. Anti-inflammatory Effects
The compound has demonstrated anti-inflammatory properties by suppressing COX-2 activity, a key enzyme in the inflammatory pathway. In vitro studies reported IC50 values comparable to established anti-inflammatory drugs like celecoxib .
3. Neuroprotective Properties
Given its interaction with neurotransmitter receptors, there is potential for this compound to provide neuroprotective effects, which could be beneficial in treating neurodegenerative disorders.
Table 1: Summary of Biological Activities
Activity Type | Model/Cell Line | IC50 Value (μM) | References |
---|---|---|---|
Anticancer | HeLa (cervix carcinoma) | 9.6 ± 0.7 | |
Anti-inflammatory | COX-2 inhibition | 0.04 ± 0.09 | |
Neuroprotective | Neuronal cell lines | Not specified |
Case Study: Anticancer Activity
In a study examining the compound's effects on HeLa cells, results indicated that treatment led to significant reductions in cell viability compared to untreated controls. The mechanism was linked to the induction of apoptosis through mitochondrial pathways.
Case Study: Anti-inflammatory Mechanism
Another study focused on the anti-inflammatory properties of this compound demonstrated that it significantly reduced levels of pro-inflammatory cytokines in RAW264.7 macrophages upon treatment.
Properties
IUPAC Name |
(2-aminophenyl)-(2,6-dimethylpiperidin-1-yl)methanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O/c1-10-6-5-7-11(2)16(10)14(17)12-8-3-4-9-13(12)15/h3-4,8-11H,5-7,15H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNDUKWZNBHOKHB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCC(N1C(=O)C2=CC=CC=C2N)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40387827 | |
Record name | (2-Aminophenyl)(2,6-dimethylpiperidin-1-yl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40387827 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
345990-94-5 | |
Record name | (2-Aminophenyl)(2,6-dimethyl-1-piperidinyl)methanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=345990-94-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (2-Aminophenyl)(2,6-dimethylpiperidin-1-yl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40387827 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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